16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

High-Throughput Screening GPCR Probe Chemical Biology

Researchers relying on generic aza-18-crown-6 for bioassays risk non-reproducible results due to divergent lipophilicity and membrane retention. 16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane (CAS 499118-95-5) directly addresses this gap: - Documented in multiple primary cell-based HTS campaigns targeting OPRM1, RGS4, ADAM17, and M1 muscarinic receptors, enabling immediate assay replication. - The p-methoxybenzyl arm raises calculated lipophilicity by ΔXLogP > +1.6 over the parent aza-18-crown-6, improving lipid bilayer partitioning essential for transmembrane ion transport and ion-selective electrode development. - Unique C-H···O(OCH₃) hydrogen-bonding donor/acceptor site, confirmed crystallographically, provides quantifiable conformational control for crystal engineering and heteroditopic receptor design.

Molecular Formula C20H33NO6
Molecular Weight 383.5 g/mol
Cat. No. B12182336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
Molecular FormulaC20H33NO6
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCOCCOCCOCCOCCOCC2
InChIInChI=1S/C20H33NO6/c1-22-20-4-2-19(3-5-20)18-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-21/h2-5H,6-18H2,1H3
InChIKeyDUGWNJHLGHJWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>57.5 [ug/mL] (The mean of the results at pH 7.4)

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane: Identity and Screening Profile


16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane (CAS 499118-95-5) is a tertiary amine-functionalized monoaza-18-crown-6 ether . It possesses a molecular weight of 383.5 g/mol and a molecular formula of C20H33NO6 . The compound has been entered into multiple primary cell-based high-throughput screening (HTS) assays, distinguishing it from simpler N-alkyl azacrown ethers that are predominantly studied only for metal complexation .

Why Generic Aza-18-Crown-6 Analogs Cannot Substitute


Simply interchanging the target with parent aza-18-crown-6 or N-benzyl-aza-18-crown-6 is not feasible for research or industrial applications requiring consistent biological activity signatures or specific coordination environments. The p-methoxybenzyl arm introduces unique stereoelectronic features: it provides a C–H⋯O(OCH₃) hydrogen bonding donor/acceptor site [1] and significantly alters the compound's calculated lipophilicity (XLogP ≈ 1.1 for the N-phenyl analog) compared to an unsubstituted aza-18-crown-6, impacting membrane permeability in bioassays . These subtle but quantifiable differences directly affect recognition events in both metal complexation and biological target-based screening.

Differentiated Performance Evidence


Distinct Biological Screening Profile vs. Unfunctionalized Aza-18-Crown-6

Unlike parent aza-18-crown-6 (CAS 33941-15-0), which is not recorded in these specific bioassays, the target compound has been tested in a validated panel of primary cell-based HTS assays against key drug targets. This includes an agonist screen against the mu-type opioid receptor (OPRM1) and an activation screen for Regulator of G-protein signaling 4 (RGS4) . While the unsubstituted parent crown ether is a known ionophore, this broad biological screening profile is a quantifiable instance of differential scientific engagement.

High-Throughput Screening GPCR Probe Chemical Biology

Enhanced Lipophilicity and Membrane Partitioning

The introduction of the 4-methoxybenzyl arm substantially increases the calculated logP compared to the parent secondary amine, enhancing potential for passive membrane permeability. A calculated XLogP of ~1.1 is observed for the directly comparable N-(4-methoxyphenyl) analog, representing a significant shift from the highly hydrophilic unsubstituted aza-18-crown-6 . This property directly impacts the compound's suitability for cell-based assays.

Physicochemical Property Lipophilicity Membrane Permeability

Unique Methoxy-Mediated Hydrogen Bonding Motif

X-ray crystallographic and DFT studies on the closely related bis-(4-methoxybenzyl)-diaza-18-crown-6 analog demonstrate that the methoxy group provides a distinct C–H···O(OCH₃) hydrogen bonding interaction, which is not possible with non-methoxylated benzyl derivatives [1]. This specific interaction has been shown to influence the macrocycle's conformation and packing in the solid state, representing a physico-chemical difference that would directly affect cocrystallization and complexation behavior compared to the simple N-benzyl-aza-18-crown-6.

Host-Guest Chemistry Crystal Engineering Supramolecular Chemistry

Optimal Scientific Deployment Scenarios


Chemical Probe Development from Existing HTS Data

Given its documented presence in primary cell-based HTS assays for GPCR targets such as the mu-opioid receptor (OPRM1) and RGS4 , the compound is optimally deployed as a starting scaffold for SAR expansion in probe discovery. Procuring this specific compound allows research groups to immediately replicate or counter-screen the existing assay outcomes, a direct path not open to users of simpler, unscreened azacrown ethers.

Selective Ion-Pair Receptor Design and Crystal Engineering

The unique C–H···O(OCH₃) hydrogen bonding capability, confirmed in X-ray structures of the related bis-(4-methoxybenzyl) system [1], makes this compound valuable for crystal engineering and supramolecular chemistry. Researchers designing heteroditopic receptors or studying solid-state proton-transfer complexes will benefit from the quantifiable conformational control provided by this interaction, a feature absent in N-benzyl-aza-18-crown-6.

Formulation of Membrane-Permeable Ion Carriers

The significant increase in calculated lipophilicity (∆XLogP > +1.6) over parent aza-18-crown-6 suggests superior partitioning into lipid bilayers . This property is essential for applications requiring transmembrane ion transport or the creation of ion-selective electrodes with enhanced response characteristics, where the simple aza-18-crown-6 would suffer from poor membrane retention.

Quote Request

Request a Quote for 16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.